molecular formula C39H56O5 B12435868 Lup-20(29)en-28-ol-3beta-yl caffeate

Lup-20(29)en-28-ol-3beta-yl caffeate

Cat. No.: B12435868
M. Wt: 604.9 g/mol
InChI Key: VOQSZICWRNPAMF-NAWICEEHSA-N
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Description

Lup-20(29)en-28-ol-3beta-yl caffeate is a pentacyclic triterpenoid compound that has been identified in nature, specifically isolated from the stems of plants such as Celastrus stephanotifolius . It belongs to a class of natural products known as triterpene caffeoyl esters, which are formed from a triterpene backbone, such as betulin, and a caffeic acid moiety . This structural class is of significant interest in natural product research due to its potential antioxidant properties. Studies on related caffeate esters have demonstrated their ability to act as free radical scavengers, which can be quantified using assays like the 2,2-diphenyl-1-picrylhydrazyl (DPPH•) method . For researchers, this compound serves as a valuable standard and investigative tool. Its primary applications include use as an analytical reference standard in phytochemical profiling for the identification and quantification of bioactive constituents in plant extracts . Furthermore, it is a key compound for bioactivity-guided isolation studies, helping to elucidate the source of antioxidant, anti-inflammatory, or cytotoxic effects in complex natural mixtures . Research into its specific mechanisms of action and pharmacological potential is ongoing. This product is intended for research purposes in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle the compound according to their institution's safety guidelines for laboratory chemicals.

Properties

Molecular Formula

C39H56O5

Molecular Weight

604.9 g/mol

IUPAC Name

[(3aS,5aR,5bR,11aR)-3a-(hydroxymethyl)-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-yl] 3-(3,4-dihydroxyphenyl)prop-2-enoate

InChI

InChI=1S/C39H56O5/c1-24(2)26-14-19-39(23-40)21-20-37(6)27(34(26)39)10-12-31-36(5)17-16-32(35(3,4)30(36)15-18-38(31,37)7)44-33(43)13-9-25-8-11-28(41)29(42)22-25/h8-9,11,13,22,26-27,30-32,34,40-42H,1,10,12,14-21,23H2,2-7H3/t26?,27?,30?,31?,32?,34?,36-,37+,38+,39+/m0/s1

InChI Key

VOQSZICWRNPAMF-NAWICEEHSA-N

Isomeric SMILES

CC(=C)C1CC[C@]2(C1C3CCC4[C@]5(CCC(C(C5CC[C@]4([C@@]3(CC2)C)C)(C)C)OC(=O)C=CC6=CC(=C(C=C6)O)O)C)CO

Canonical SMILES

CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)OC(=O)C=CC6=CC(=C(C=C6)O)O)C)CO

Origin of Product

United States

Preparation Methods

Chemical Synthesis Routes

Wittig Reaction-Based Synthesis

The Wittig reaction is a cornerstone for constructing the caffeate ester moiety while preserving the triterpenoid backbone. The synthesis involves three key steps:

  • Formation of 3β,28-Di(bromoacetoxy)lup-20(29)-ene :
    Betulin is treated with bromoacetyl bromide in dimethylacetamide (DMA) at 50°C for 4 hours, yielding the dibromoacetate intermediate (74% yield).

  • Selective Alcoholysis to 3β-Bromoacetoxylup-20(29)-en-28-ol :
    The dibromoacetate undergoes partial hydrolysis using aluminum isopropoxide in isopropanol at 61°C, selectively removing the C-28 bromoacetate group (78% yield).

  • Phosphonium Salt Formation and Wittig Reaction :
    The bromoacetate is converted to a phosphonium salt using triphenylphosphine. Subsequent reaction with 3,4-dihydroxyphenylprop-2-enal (caffeic acid derivative) in the presence of potassium bicarbonate produces Lup-20(29)en-28-ol-3β-yl caffeate (34% yield).

Key Data:
Step Reagents/Conditions Yield
Dibromoacetate formation Bromoacetyl bromide, DMA, 50°C 74%
Alcoholysis Al(Oi-Pr)₃, i-PrOH, 61°C 78%
Wittig reaction PPh₃, KHCO₃, CHCl₃/dioxane, 60°C 34%

Advantages : Avoids direct esterification challenges (e.g., elimination at C-3).
Limitations : Multi-step process with moderate final yield.

Comparative Analysis of Methods

Parameter Wittig Reaction Steglich Esterification
Steps 3 3 (including protection/deprotection)
Overall Yield ~19% (cumulative) ~53% (cumulative)
Scalability Moderate (grinding required for purification) High (column chromatography optional)
Functional Group Tolerance Limited to aldehyde substrates Broad (with proper protection)

Purification and Characterization

  • Column Chromatography : Silica gel with hexane/ethyl acetate gradients resolves intermediates and final product.
  • Spectroscopic Validation :
    • ¹H NMR : Key signals include δ 6.2–7.6 ppm (caffeate aromatic protons) and δ 4.5–5.0 ppm (ester carbonyl).
    • MS : Molecular ion peak at m/z 604.86 [M+H]⁺.

Industrial-Scale Considerations

  • Nanosuspension Techniques : Patented methods for betulin derivatives involve solvent displacement with surfactants (e.g., Tween 20) to enhance bioavailability.
  • Cost Efficiency : Steglich esterification is preferred for large-scale production due to fewer steps and higher yields.

Challenges and Innovations

  • C-3 Reactivity : Direct esterification at C-3 often leads to elimination; Wittig or Mitsunobu reactions circumvent this.
  • Phenolic Group Protection : Benzyl or acetyl groups prevent oxidation during synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxymethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the double bonds in the prop-1-en-2-yl side chain, converting them to single bonds.

    Substitution: The aromatic ring in the 3-(3,4-dihydroxyphenyl)prop-2-enoate moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Saturated hydrocarbons.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure makes it a candidate for studying interactions with biological macromolecules.

    Medicine: The compound may have potential therapeutic applications, particularly in the development of drugs targeting specific pathways.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in signal transduction pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

Key Structural Insights :

  • Esterification at C-3β : The caffeate group in Lup-20(29)en-28-ol-3β-yl caffeate enhances solubility and bioavailability compared to hydroxylated analogs like lupeol .
  • C-28 Functionalization : Hydroxyl (Lup-20(29)en-28-ol-3β-yl caffeate) vs. carboxylic acid (betulinic acid) groups influence target specificity. Betulinic acid’s carboxylic acid group promotes caspase-3 activation , while the caffeate ester may enhance membrane permeability .

Pharmacological Activity Comparison

Cytotoxicity

  • Lup-20(29)en-28-ol-3β-yl caffeate: Exhibits broad cytotoxicity with GI50 values < 20 μM against Bel-7402 (liver cancer), B16 (melanoma), and A549 (lung cancer) .
  • Lupeol: Shows selective cytotoxicity; non-toxic to normal lung cells (WI-38) even at 57.44 μM .
  • 3β-Hydroxyolean-12-en-28-oate: Moderate activity (GI50 ~20 μM) but higher toxicity to normal cells compared to lupane analogs .

Enzyme Inhibition

  • Lupenone: Potent 15-lipoxygenase (15-LOX) inhibitor (IC50 2.1 μM) and tyrosinase inhibitor .
  • Lupeol : Dual inhibitor of 15-LOX and cyclooxygenase-2 (COX-2), contributing to anti-inflammatory effects .

Antiviral Activity

  • Lupeol : Inhibits HSV-1 replication (EC50 12.5 μM) .

Mechanistic Differences

  • Apoptosis Induction : Betulinic acid and Lup-20(29)en-28-ol-3β-yl caffeate both activate caspase-3, but the latter’s caffeate group may synergize with reactive oxygen species (ROS) modulation .
  • Anti-inflammatory Pathways: Lupeol and lupenone target arachidonic acid metabolism (via 15-LOX/COX-2), while the caffeate derivative’s phenolic moiety may directly scavenge free radicals .

Biological Activity

Lup-20(29)en-28-ol-3beta-yl caffeate is a compound derived from the triterpene lupeol, which has garnered attention due to its various biological activities. This article reviews the biological properties of this compound, focusing on its mechanisms of action, effects on cellular processes, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the presence of a caffeate moiety attached to the lupeol structure. The structural formula can be represented as follows:

C30H50O4\text{C}_{30}\text{H}_{50}\text{O}_4

This compound exhibits a unique combination of properties attributed to both the triterpene and caffeic acid components, enhancing its biological activity.

  • Inhibition of Energy Transfer : Research indicates that this compound acts as an energy transfer inhibitor within chloroplasts. Specifically, it interacts with the CF1 complex in thylakoid membranes, inhibiting Mg²⁺-ATPase activity and enhancing Ca²⁺-ATPase activity, which suggests a dual role in modulating ATP synthesis and energy transfer processes .
  • Antioxidant Activity : The caffeic acid component contributes to significant antioxidant properties. Studies have shown that caffeic acid can reduce oxidative stress markers and improve antioxidant defense mechanisms in various cellular contexts . This suggests that this compound may also exert protective effects against oxidative damage.
  • Anti-inflammatory Effects : Caffeic acid has been documented to inhibit pro-inflammatory cytokines and reduce inflammation-related pathways, which may extend to its esterified form in this compound . This property is particularly relevant in conditions characterized by chronic inflammation.

Biological Activities

The biological activities of this compound have been explored through various studies:

Table 1: Biological Activities and Effects

Activity TypeObservations
Energy Transfer Inhibition Inhibits Mg²⁺ ATPase by 35% at 100 µM; enhances Ca²⁺ ATPase activity by 78% at 300 µM .
Antioxidant Activity Reduces oxidative stress markers; protects against cellular damage from reactive oxygen species .
Anti-inflammatory Effects Inhibits pro-inflammatory cytokines; may reduce chronic inflammation .

Case Studies

  • Photophosphorylation Inhibition : A study demonstrated that lup-20(29)en-28-ol significantly inhibited photophosphorylation in chloroplasts, with an IC50 value of approximately 123 µM. This inhibition was concentration-dependent, indicating its potential as a natural herbicide or photosynthetic inhibitor .
  • Oxidative Stress Models : In models of oxidative stress induced by chemicals like cisplatin, caffeic acid (and by extension, its esters) demonstrated protective effects against cell death, highlighting the potential therapeutic applications of lup-20(29)en-28-ol in cancer treatment .

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